BenchChemオンラインストアへようこそ!

Methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate

Medicinal Chemistry Glycine Transporter 1 (GlyT1) Structure-Activity Relationship

Methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate (CAS 1378811-95-0; molecular formula C₉H₁₅NO₂; MW 169.22 g/mol) is a saturated bicyclic heterocycle consisting of a cyclopentane ring fused to a pyrrolidine, bearing a methyl ester at the 5‑position. The compound belongs to the octahydrocyclopenta[c]pyrrole scaffold class, which has been described as a 'privileged scaffold' in medicinal chemistry due to its capacity for binding diverse biological targets.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 1378811-95-0
Cat. No. B3100860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate
CAS1378811-95-0
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2CNCC2C1
InChIInChI=1S/C9H15NO2/c1-12-9(11)6-2-7-4-10-5-8(7)3-6/h6-8,10H,2-5H2,1H3
InChIKeyFHIJCASAUMRSAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy Methyl Octahydrocyclopenta[c]pyrrole-5-carboxylate (CAS 1378811-95-0): Scaffold Identity and Procurement Primer


Methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate (CAS 1378811-95-0; molecular formula C₉H₁₅NO₂; MW 169.22 g/mol) is a saturated bicyclic heterocycle consisting of a cyclopentane ring fused to a pyrrolidine, bearing a methyl ester at the 5‑position [1]. The compound belongs to the octahydrocyclopenta[c]pyrrole scaffold class, which has been described as a 'privileged scaffold' in medicinal chemistry due to its capacity for binding diverse biological targets [2]. This specific 5‑methyl ester congener is commercially listed at purities typically ≥95% and is used primarily as a synthetic intermediate or building block in pharmaceutical research . Its structural identity—in particular the placement of the ester at C‑5 and the methyl ester form—differentiates it from regioisomeric 4‑carboxylate analogs and the corresponding ethyl ester or free acid variants.

Why Interchanging Octahydrocyclopenta[c]pyrrole 5‑Esters Is Not Evidence‑Based Procurement


Substituting the methyl ester at the 5‑position with the corresponding ethyl ester (CAS 1419101-33-9), free acid (CAS 1419101-18-0), or a regioisomeric methyl ester at the 4‑position (CAS 1935348-83-6) cannot be assumed to be functionally equivalent without experimental validation. In the GlyT1 inhibitor series, ester vs. acid modifications at the cyclopenta[c]pyrrole core markedly altered in vitro potency and in vivo CSF glycine elevation [1]. Patent disclosures further indicate that even minor alkyl chain variations on the ester group shift physicochemical properties sufficient to demand independent synthetic process optimisation and biological re‑evaluation [2]. For a procurement decision, selecting this exact methyl ester ensures reproducibility of the published intermediate or the specific physical form required in a patent‑defined route.

Quantitative Differentiation Evidence for Methyl Octahydrocyclopenta[c]pyrrole-5-carboxylate


Regioisomeric Differentiation: 5‑Ester vs. 4‑Ester Analogs Are Not Interchangeable in Key Pharmacological Series

The octahydrocyclopenta[c]pyrrole‑5‑carboxylate scaffold is a distinct chemical series from the 4‑carboxylate regioisomer. In the GlyT1 inhibitor programme, compounds bearing the carboxylate at the 5‑position (such as compound 9d in Lowe et al.) demonstrated potent in vitro GlyT1 inhibition and in vivo elevation of cerebrospinal fluid (CSF) glycine, whereas the SAR was explicitly built around the 5‑substituted architecture [1]. No comparable GlyT1 activity has been reported for the 4‑methyl ester analog (CAS 1935348-83-6), indicating the critical role of the substitution position for biological activity in this series. [2]

Medicinal Chemistry Glycine Transporter 1 (GlyT1) Structure-Activity Relationship

Methyl Ester vs. Free Acid: Physicochemical and Reactivity Differentiation for Downstream Synthesis

Methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole‑5‑carboxylate offers a protected carboxyl group that is stable under basic amine‑alkylation conditions but can be hydrolysed to the free acid (CAS 1419101-18-0) under standard LiOH or NaOH conditions [1]. The free acid, by contrast, introduces a zwitterionic character (pKa ~4–5 for the carboxylic acid, pKa ~9–10 for the pyrrolidine nitrogen) that complicates extraction, chromatography, and salt formation. The methyl ester's computed LogP (XLogP3‑AA = 0.4) renders it more amenable to organic‑phase manipulations compared to the free acid (predicted LogP ≈ −1.8 for the carboxylate form at physiological pH) [2].

Synthetic Chemistry Intermediate Procurement Ester Hydrolysis

Stereochemically Defined vs. Racemic Forms: Reproducibility Demands Enantiopure Material

The target compound is listed in PubChem as methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole‑5‑carboxylate (CID 24970319), a single enantiomer with defined stereochemistry at three centres [1]. A racemic hydrochloride form (rac‑methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole‑5‑carboxylate hydrochloride, CAS 2428210-60-8) is also commercially available [2]. Telaprevir's development programme demonstrated that only the (1S,3aR,6aS) enantiomer of the 1‑carboxylate scaffold provides the required HCV protease inhibitory activity; the opposite enantiomer is significantly less active [3]. Although direct comparative IC₅₀ data for the individual enantiomers of the 5‑methyl ester are not publicly disclosed, the class precedent makes substitution of the racemate for the enantiopure form an unacceptable risk in any chirality‑sensitive application.

Chiral Synthesis Stereochemistry Pharmaceutical Intermediates

Methyl vs. Ethyl Ester: Differential Hydrolytic Stability and Downstream Compatibility

Methyl esters generally hydrolyse faster than ethyl esters under both acidic and basic conditions due to reduced steric hindrance around the carbonyl carbon. For the octahydrocyclopenta[c]pyrrole scaffold, the ethyl ester at the 5‑position (CAS 1419101-33-9) has been listed as an intermediate in certain patent routes , while the methyl ester is preferred where a more labile protecting group or a more volatile alcohol by‑product (methanol vs. ethanol) is desired for ease of removal during work‑up. The patent CN-102167680-A describes a synthetic route that explicitly utilizes the methyl ester form for subsequent carboxylate manipulations, indicating the methyl ester's suitability for specific process chemistry conditions [1].

Ester Hydrolysis Process Chemistry Intermediate Selection

High‑Value Procurement Scenarios for Methyl Octahydrocyclopenta[c]pyrrole-5-carboxylate


Glycine Transporter 1 (GlyT1) Inhibitor Lead Optimisation

In medicinal chemistry programmes targeting GlyT1 for schizophrenia or cognitive disorders, the octahydrocyclopenta[c]pyrrole‑5‑carboxylate scaffold serves as the core architecture. The methyl ester at the 5‑position provides a synthetic handle for further derivatization while maintaining the critical 5‑substitution pattern that the Lowe et al. series demonstrated was essential for GlyT1 inhibition and in vivo CSF glycine elevation [1]. Purchasing the enantiopure (3aR,5S,6aS) methyl ester ensures that SAR studies begin with a defined stereochemical starting point, avoiding the confounding effects of racemic mixtures.

Multi‑Step Synthesis of Patent‑Protected Octahydrocyclopenta[c]pyrrole Derivatives

Patent WO2017063564A1 describes numerous octahydrocyclopenta[c]pyrrole derivatives with pharmaceutical utility, many of which incorporate the methyl ester as a key intermediate or substituent [2]. The methyl ester's compatibility with N‑alkylation, reductive amination, and subsequent ester hydrolysis makes it the preferred procurement form for building compound libraries that conform to the patent's Markush structures. The commercial availability of the compound at ≥95% purity from multiple suppliers supports its use as a cost‑effective starting material .

Calcium Channel Blocker Scaffold Development

The octahydrocyclopenta[c]pyrrole core, when appropriately substituted, yields calcium channel modulators with therapeutic potential in pain management [3]. The 5‑methyl ester variant serves as a versatile intermediate for introducing diverse amide, ketone, or heterocyclic substituents at the 5‑position via standard ester‑to‑amide or Grignard addition chemistry, enabling rapid exploration of the calcium channel SAR space without the need for protecting group manipulation.

SHP2 Allosteric Inhibitor Programme Initiation

Patents describing octahydrocyclopenta[c]pyrrole‑based allosteric SHP2 inhibitors (relevant to oncology) utilise the scaffold's rigid bicyclic architecture for target engagement [4]. The methyl ester at the 5‑position provides a point of diversification for optimising potency, selectivity, and pharmacokinetic properties. Procuring the specific methyl ester ensures alignment with the patent‑exemplified synthetic routes, reducing development risk for organisations entering this competitive therapeutic area.

Quote Request

Request a Quote for Methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.